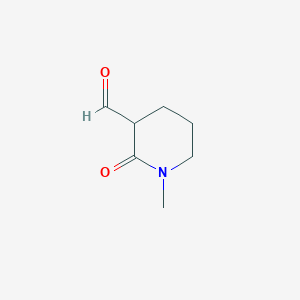

1-Methyl-2-oxopiperidine-3-carbaldehyde

Description

Properties

CAS No. |

72740-37-5 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-methyl-2-oxopiperidine-3-carbaldehyde |

InChI |

InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5-6H,2-4H2,1H3 |

InChI Key |

UTUSLZOMFGRGTB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxopiperidine-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound in the presence of a catalyst can lead to the formation of the piperidine ring. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxopiperidine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Methyl-2-oxopiperidine-3-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-2-oxopiperidine-3-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. Additionally, the piperidine ring structure can interact with various receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

| CAS Number | Compound Name | Similarity Score | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| 94170-15-7 | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | 0.73 | Pyridine ring (aromatic), aldehyde at position 4 |

| 106984-91-2 | 6-Oxo-1,6-dihydropyridine-3-carbaldehyde | 0.73 | Dihydropyridine ring, ketone at position 6 |

| 1003-56-1 | Unspecified name | 0.95 | Likely positional isomer of aldehyde/ketone groups |

| 85438-65-7 | 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride | 0.93 | Pyridinone ring with aminomethyl substituent |

| 36404-89-4 | Unspecified name | - | Likely a piperidine or pyridine derivative (contextual) |

Analysis of Structural and Functional Differences

Ring Saturation and Aromaticity

- Target Compound : Features a fully saturated piperidine ring, enhancing conformational flexibility and reducing aromatic stabilization.

- Pyridine Derivatives (e.g., 94170-15-7) : Aromatic pyridine rings (or partially saturated dihydropyridines) confer rigidity and electron-withdrawing effects, altering reactivity in nucleophilic substitution or redox reactions .

Substituent Positions

- The aldehyde group in this compound at position 3 contrasts with analogs like 94170-15-7 (aldehyde at position 4). This positional difference impacts steric interactions and regioselectivity in subsequent reactions.

Functional Group Variations Compounds such as 85438-65-7 replace the aldehyde with an aminomethyl group, shifting reactivity from aldehyde-mediated condensations to amine-based reactions (e.g., amidation or Schiff base formation).

Physicochemical and Reactivity Comparisons

| Property | This compound | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents | Lower due to aromaticity | High (hydrochloride salt enhances solubility) |

| Reactivity | Aldehyde participates in nucleophilic additions | Aldehyde less reactive (aromatic stabilization) | Aminomethyl group enables coupling reactions |

| Thermal Stability | Stable up to ~150°C | Higher thermal stability (aromatic ring) | Decomposes above 200°C (salt decomposition) |

Research Findings and Implications

- Synthetic Utility : The target compound’s piperidine scaffold is preferred over pyridine derivatives in drug design for improved bioavailability and reduced toxicity .

- Reactivity Trade-offs : While pyridine analogs exhibit higher thermal stability, their aromaticity limits aldehyde reactivity compared to the target compound’s flexible piperidine ring.

Biological Activity

1-Methyl-2-oxopiperidine-3-carbaldehyde, also known by its CAS number 72740-37-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanism of action, therapeutic applications, and related case studies.

The molecular formula for this compound is , with a molecular weight of 155.19 g/mol. It features a piperidine ring substituted with a carbonyl and aldehyde functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 72740-37-5 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The compound's oxo and aldehyde groups are likely responsible for its reactivity and ability to form covalent bonds with target proteins.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors, thereby influencing signaling pathways critical for various physiological responses.

Biological Activity and Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound, particularly in the context of infectious diseases and cancer treatment.

Case Studies and Research Findings:

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests demonstrated significant inhibition of growth in Mycobacterium tuberculosis strains, suggesting potential as a novel anti-tuberculosis agent .

- Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. For instance, a study reported that derivatives of this compound displayed selective cytotoxicity against human cancer cell lines while sparing normal cells .

- Mechanistic Insights : Research has highlighted that the compound's mechanism involves targeting specific cellular pathways associated with cell proliferation and survival, making it a candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Q & A

Q. What are the standard methodologies for determining the crystal structure of 1-Methyl-2-oxopiperidine-3-carbaldehyde?

The crystal structure can be determined using X-ray crystallography with programs like SHELXL for refinement. Key steps include:

Q. How can researchers optimize the synthesis of this compound?

Synthesis optimization involves:

- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) to enhance reaction rates.

- Solvent systems : Polar aprotic solvents (e.g., DMF) for improved solubility.

- Temperature control : Maintaining 60–80°C to balance reaction kinetics and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound ≥95% purity.

Q. What computational tools are recommended for predicting the reactivity of this compound?

Q. How should researchers handle and store this compound to ensure stability?

- Storage : In airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation.

- Handling : Use gloveboxes for moisture-sensitive steps.

- Degradation monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect impurities .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of this compound be resolved?

- Empirical falsification : Test hypotheses under varied conditions (e.g., pH, temperature) to identify outliers.

- Meta-analysis : Pool data from independent studies to assess consistency.

- Mechanistic studies : Use isotopic labeling (e.g., ¹³C-NMR) to trace metabolic pathways and validate target engagement .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Protocol standardization : Document deviations from published methods (e.g., solvent purity, stirring speed).

- Cross-lab validation : Share raw data (e.g., NMR spectra, crystallographic files) via repositories like Zenodo.

- Quality control : Implement orthogonal characterization (e.g., IR + LC-MS) to confirm identity and purity .

Q. How can researchers design experiments to analyze impurities in this compound?

- HPLC-MS profiling : Use a gradient elution method (0.1% formic acid in water/acetonitrile) to separate impurities.

- Synthetic route analysis : Identify potential by-products (e.g., oxidation at the piperidine ring) via retro-synthetic logic.

- Reference standards : Compare retention times and fragmentation patterns with authenticated samples (e.g., EP impurity standards) .

Q. What advanced methodologies are used to study the compound’s interactions with biological targets?

Q. How should researchers integrate literature reviews into hypothesis development for novel applications?

- Systematic reviews : Use PRISMA guidelines to filter studies by relevance (e.g., "piperidine derivatives AND kinase inhibition").

- Gap analysis : Identify understudied areas (e.g., neuroprotective effects) via tools like VOSviewer for keyword mapping.

- Hypothesis generation : Combine structure-activity relationship (SAR) data with cheminformatics predictions .

Q. What are the best practices for adhering to qualitative research reporting standards in studies involving this compound?

- Follow SRQR (Standards for Reporting Qualitative Research) :

- Clearly describe data collection (e.g., interview protocols for toxicity assessments).

- Thematic analysis using software (NVivo or MAXQDA) to code and interpret findings.

- Disclose conflicts of interest and data-sharing plans in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.